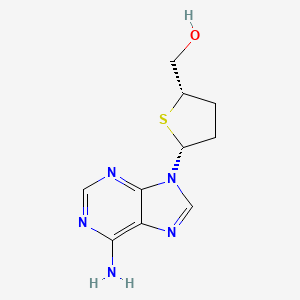

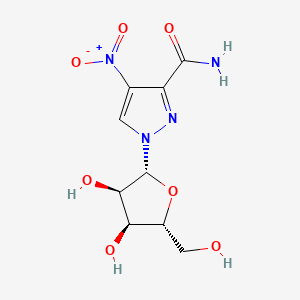

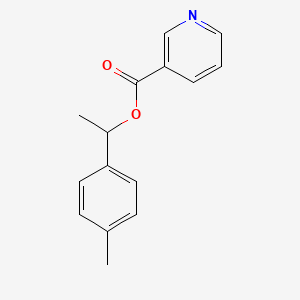

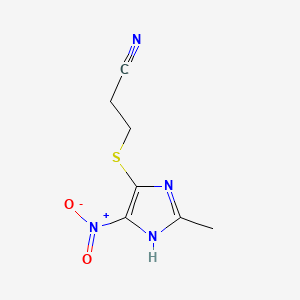

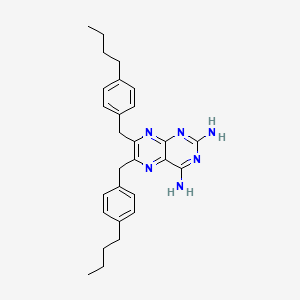

2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PT328 is a two-part, room temperature curing polyurethane adhesive. It is known for its excellent adhesion to a wide variety of substrates, including metals, plastics, and composites. PT328 is particularly valued for its long pot life, making it suitable for covering large areas. It also boasts excellent environmental and chemical resistance, making it ideal for industrial applications .

Méthodes De Préparation

PT328 is prepared as a two-part system consisting of a polyurethane component and an isocyanate component. The components are mixed in a 1:1 ratio by volume. The mixture is thixotropic, meaning it has a non-slump rheology, which allows it to be applied to vertical surfaces without dripping. The curing process can occur at room temperature, with full cure achieved in 4-5 days at 23°C or in 30 minutes at 90°C .

Analyse Des Réactions Chimiques

PT328 undergoes several types of chemical reactions, primarily involving the formation of polyurethane linkages. The key reactions include:

Addition Reaction: The primary reaction is the addition of the isocyanate group to the hydroxyl group of the polyurethane component, forming a urethane linkage.

Cross-Linking: The isocyanate groups can react with multiple hydroxyl groups, leading to cross-linking and the formation of a three-dimensional network.

Catalysis: The reaction can be catalyzed by various compounds, including anionic, cationic, and coordinative compounds.

Applications De Recherche Scientifique

PT328 has a wide range of scientific research applications:

Chemistry: Used as an adhesive in various chemical processes and experiments due to its strong bonding properties.

Biology: Employed in the assembly of biological equipment and devices where strong, durable bonds are required.

Medicine: Utilized in the production of medical devices and equipment, benefiting from its biocompatibility and strong adhesion.

Industry: Widely used in industries such as boat building, wind turbines, trains, and trams due to its excellent resistance to environmental factors and strong bonding capabilities

Mécanisme D'action

The mechanism of action of PT328 involves the formation of strong urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This reaction results in the formation of a three-dimensional network that provides strong adhesion and resistance to environmental factors. The molecular targets include the hydroxyl groups present in the substrate materials, and the pathways involve the addition and cross-linking reactions .

Comparaison Avec Des Composés Similaires

PT328 is unique in its combination of strong adhesion, long pot life, and excellent environmental resistance. Similar compounds include:

PT321: Another two-part polyurethane adhesive with similar properties but different curing times and strength characteristics.

PT328 stands out due to its balance of strong adhesion, flexibility, and resistance to environmental factors, making it suitable for a wide range of applications.

Propriétés

Numéro CAS |

49870-02-2 |

|---|---|

Formule moléculaire |

C28H34N6 |

Poids moléculaire |

454.6 g/mol |

Nom IUPAC |

6,7-bis[(4-butylphenyl)methyl]pteridine-2,4-diamine |

InChI |

InChI=1S/C28H34N6/c1-3-5-7-19-9-13-21(14-10-19)17-23-24(18-22-15-11-20(12-16-22)8-6-4-2)32-27-25(31-23)26(29)33-28(30)34-27/h9-16H,3-8,17-18H2,1-2H3,(H4,29,30,32,33,34) |

Clé InChI |

CMNJKPIJLXCJHK-UHFFFAOYSA-N |

SMILES canonique |

CCCCC1=CC=C(C=C1)CC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CC4=CC=C(C=C4)CCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.